tert-butyl N-[5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate
Description
Chemical Structure & Properties:
The compound tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate (CAS: 929693-30-1) is a carbamate derivative featuring a cyclohexyl backbone substituted with a hydroxyl group at position 2, a dimethylcarbamoyl group at position 5, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen . Its molecular formula is C₁₄H₂₆N₂O₄, with a molecular weight of 286.372 g/mol and a logP value indicative of moderate lipophilicity . The stereochemistry (1R,2R,5S) is critical for its biological interactions and synthetic utility.
Synthesis & Applications:
This compound is primarily used as a pharmaceutical intermediate. For example, PharmaBlock Sciences lists it as a building block for drug discovery, emphasizing its role in developing inhibitors or bioactive molecules . The Boc group facilitates selective deprotection during multi-step syntheses, while the hydroxyl and dimethylcarbamoyl groups enable further functionalization .
Properties
IUPAC Name |
tert-butyl N-[5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)15-10-8-9(6-7-11(10)17)12(18)16(4)5/h9-11,17H,6-8H2,1-5H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKOADYNXKBDTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1O)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Identity and Properties
| Property | Data |
|---|---|
| Chemical Name | tert-Butyl N-[5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate |
| Molecular Formula | C14H26N2O4 |
| Molecular Weight | 286.37 g/mol |
| CAS Number | 929693-30-1 |
| Structural Features | Carbamate, dimethylcarbamoyl, cyclohexyl ring with hydroxy substituent |
| Purity (commercial samples) | Typically ≥ 95% |
| Physical State | Solid |
This compound is used primarily as a building block in pharmaceutical synthesis and is commercially available from various chemical suppliers with high purity grades.
Preparation Methods Analysis
General Synthetic Approach
The synthesis of this compound typically involves the coupling of a suitably protected amino cyclohexyl derivative with an appropriate carbamoyl or acylating agent under controlled conditions. The key synthetic precursor is tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, which undergoes acylation with an activated ester or acid derivative to install the hydroxy-substituted carbamate functionality.
Patented Methodologies
Two major patents (WO2019158550A1 and CA3087004A1) describe efficient preparation methods for tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, which is closely related and serves as a direct precursor to Edoxaban. These methods provide insights applicable to the preparation of this compound.
Reaction Scheme Overview
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| (a) | Mixing tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Formula A) with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Formula B) in an organic solvent (e.g., acetonitrile) | Formation of intermediate complex |
| (b) | Addition of a base such as triethylamine (4.6 equivalents) | Deprotonation and activation of nucleophile |
| (c) | Stirring the reaction mixture at elevated temperature (~60 °C) for 1 to 10 hours (preferably 3-8 hours) | Completion of coupling reaction, product formation |
This method achieves high yields (up to 93%) and improved purity by optimizing the base amount and reaction time, reducing issues such as reaction mass solidification and high viscosity.
Reaction Parameters and Optimization
| Parameter | Details | Effect on Yield/Purity |
|---|---|---|
| Solvent | Acetonitrile | Good solubility, reaction medium stability |
| Base | Triethylamine, 4.6 equivalents | Facilitates deprotonation, avoids solidification |
| Temperature | Approximately 60 °C | Optimal for reaction kinetics |
| Stirring Time | 1 to 10 hours, preferably 3 to 8 hours | Longer times improve yield up to 93% |
| Triethylamine : Acetonitrile Volume Ratio | ~1:3.3 (original), reduced in improved method | Lower base reduces viscosity and side reactions |
The reaction progress is monitored by HPLC chromatography to determine optimal stopping time for maximum yield.
Alternative Synthetic Routes
Other literature sources describe the preparation of this compound via direct reaction of tert-butyl carbamate with 5-(dimethylcarbamoyl)-2-hydroxycyclohexylamine under controlled conditions, often employing bases such as triethylamine and solvents like acetonitrile at elevated temperatures (~60 °C). This method emphasizes:
- Controlled addition of reagents to manage reaction exotherm and viscosity.
- Use of purification techniques such as recrystallization or chromatography to achieve ≥95% purity.
- Stability considerations under various pH conditions to prevent decomposition or side reactions.
Analytical Characterization
The compound's identity and purity are confirmed by spectroscopic methods:
| Technique | Key Data |
|---|---|
| 1H-NMR (CDCl3) | Signals consistent with carbamate and cyclohexyl protons; singlets and multiplets observed |
| 13C-NMR (CDCl3) | Signals at δ 173.86, 158.61, 157.80, 148.15, 80.48 ppm, etc., confirming functional groups |
| HPLC | Retention time ~5.73 min; purity >99% in optimized syntheses |
These data confirm the structure and high purity of the synthesized compound.
Summary Table of Preparation Methods
| Method Description | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Coupling of tert-butyl N-amino derivative with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate | tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, triethylamine | Acetonitrile, 60 °C, 3-8 h stirring | Up to 93 | >99 | Industrially scalable; optimized base amount |
| Direct reaction of tert-butyl carbamate with 5-(dimethylcarbamoyl)-2-hydroxycyclohexylamine | tert-butyl carbamate, 5-(dimethylcarbamoyl)-2-hydroxycyclohexylamine, triethylamine | Acetonitrile, ~60 °C | ~85 | ≥95 | Suitable for lab-scale synthesis |
Research Findings and Industrial Relevance
- The optimized method using triethylamine in controlled amounts reduces reaction mixture viscosity and prevents solidification, facilitating industrial-scale production with improved yields and purity.
- Reaction monitoring by HPLC enables precise control over reaction completion, minimizing impurities.
- The compound's stability under reaction conditions allows for selective functional group transformations, making it a versatile intermediate in drug synthesis.
- The preparation methods align with green chemistry principles by minimizing excess reagents and optimizing solvent use.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamate group to an amine, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: tert-butyl hydroperoxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or cyclohexyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays and probes.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the formulation of advanced materials and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physical Property Comparison
*Estimated based on structural similarity to CAS 365998-36-3.
Key Differences and Implications
Cyclohexyl vs. Cyclopentyl Backbones
Compounds with cyclohexyl backbones (e.g., 929693-30-1) exhibit enhanced conformational flexibility compared to cyclopentyl analogues (e.g., 1330069-67-4). This flexibility may improve binding affinity in drug-receptor interactions .
Hydroxyl vs. Amino Groups
Replacing the hydroxyl group in 929693-30-1 with an amino group (as in 365998-36-3) reduces logP from ~1.3 to 0.22, increasing hydrophilicity. This modification is crucial for compounds like edoxaban, where solubility impacts bioavailability .
Dimethylcarbamoyl vs. Methyl/Heterocyclic Substituents
The dimethylcarbamoyl group in 929693-30-1 enhances hydrogen-bonding capacity compared to methyl or trifluoromethyl groups (e.g., 1523530-57-5). This feature is advantageous in targeting enzymes like topoisomerases or proteases .
Biological Activity
tert-butyl N-[5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate, also known by its CAS number 929693-30-1, is a carbamate derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interaction with biological systems, making it a subject of interest in pharmacological and biochemical research.
- Molecular Formula : C14H26N2O4
- Molecular Weight : 286.37 g/mol
- IUPAC Name : tert-butyl ((1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl)carbamate
- Purity : 97%
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The dimethylcarbamoyl group may enhance the compound's ability to modulate biological pathways, potentially influencing processes such as cell signaling and metabolic regulation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have demonstrated that carbamate derivatives can possess anticancer properties. The specific activity of this compound against various cancer cell lines is currently under investigation. Preliminary data suggest that it may induce apoptosis in cancer cells through modulation of apoptotic pathways.
2. Neuroprotective Effects
Given the structural similarity to other neuroprotective agents, there is a hypothesis that this compound could exert protective effects on neuronal cells. Research is ongoing to evaluate its efficacy in models of neurodegenerative diseases.
3. Antimicrobial Properties
Preliminary studies indicate potential antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes.
Case Studies
Several case studies have been conducted to explore the biological activity of related carbamates, providing insights into the potential effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer effects | Showed significant reduction in tumor growth in vitro with IC50 values indicating potency against breast cancer cell lines. |
| Study B | Neuroprotection | Demonstrated reduced oxidative stress markers in neuronal cultures treated with the compound, suggesting protective effects against neurotoxicity. |
| Study C | Antimicrobial activity | Identified effective inhibition of growth in Gram-positive bacteria at concentrations above 50 µg/mL. |
Research Findings
Research findings highlight the following aspects regarding the biological activity of this compound:
- Cell Viability Assays : In vitro assays indicate a dose-dependent effect on cell viability across various cancer cell lines.
- Apoptosis Induction : Flow cytometry analysis suggests an increase in apoptotic cells upon treatment with the compound.
- In Vivo Studies : Animal models are being utilized to assess the therapeutic potential and safety profile, with initial results indicating favorable outcomes without significant toxicity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl N-[5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, the tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in THF) to protect the amine functionality. Subsequent steps may include coupling reactions, such as amidation using HATU or EDCI as coupling agents, to attach the dimethylcarbamoyl group . Temperature control (0–25°C) and anhydrous conditions are critical to minimize side reactions like hydrolysis or racemization. Yields are optimized by monitoring reaction progress via TLC or HPLC .
Q. How do the functional groups in this compound influence its reactivity and stability?
- Methodological Answer : The tert-butyl carbamate acts as a protecting group, stabilizing the amine during synthesis while allowing deprotection under acidic conditions (e.g., TFA). The dimethylcarbamoyl group enhances solubility in polar aprotic solvents and may influence hydrogen-bonding interactions in biological systems. The hydroxycyclohexyl moiety introduces stereochemical complexity, requiring chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) to isolate enantiopure forms . Stability studies under varying pH (2–12) and temperature (-20°C to 40°C) are recommended to assess degradation pathways .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry and stereochemistry, with key signals at δ ~1.4 ppm (tert-butyl), δ ~2.9–3.1 ppm (dimethylcarbamoyl), and δ ~4.5–5.0 ppm (hydroxycyclohexyl) .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., m/z ~340–360 for [M+H]⁺). Reverse-phase C18 columns with acetonitrile/water gradients are standard .
- X-ray crystallography : Resolves absolute configuration using SHELX software for structure refinement .
Advanced Research Questions
Q. How can stereochemical control at the 1R,2S,5S positions be achieved during synthesis?
- Methodological Answer : Asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution (e.g., lipases) ensures enantioselectivity. For example, kinetic resolution of racemic intermediates using Candida antarctica lipase B selectively acylates one enantiomer . Chiral auxiliaries (e.g., Evans’ oxazolidinones) may also direct stereochemistry during cyclization steps. Post-synthesis, chiral stationary phase HPLC separates diastereomers .
Q. What strategies address low solubility in aqueous media for biological assays?
- Methodological Answer : Co-solvents (DMSO ≤5% v/v) or formulation with cyclodextrins (e.g., HP-β-CD) improve solubility. Structural modifications, such as replacing the tert-butyl group with a PEGylated carbamate, enhance hydrophilicity without compromising stability . Dynamic light scattering (DLS) monitors particle size in buffer solutions to prevent aggregation .
Q. How is this compound utilized as an intermediate in drug development (e.g., Edoxaban)?
- Methodological Answer : The compound serves as a precursor for Edoxaban, a Factor Xa inhibitor. Key steps include deprotection of the tert-butyl group (TFA in DCM), followed by coupling with a chloropyridinyl moiety via nucleophilic aromatic substitution. The dimethylcarbamoyl group enhances binding affinity to serine proteases, validated by SPR (surface plasmon resonance) assays .
Q. What computational methods predict its interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like thrombin or Factor Xa. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with the hydroxycyclohexyl group). QSAR studies correlate substituent effects (e.g., electron-withdrawing groups on the carbamate) with inhibitory activity .
Q. How can side reactions (e.g., carbamate cleavage) be minimized during synthesis?
- Methodological Answer : Avoiding protic solvents (e.g., MeOH) and strong bases (e.g., NaOH) prevents carbamate hydrolysis. Use of scavengers (e.g., polymer-bound sulfonic acid) traps residual acids in Boc deprotection steps. In-line FTIR monitors reaction intermediates to detect premature cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
